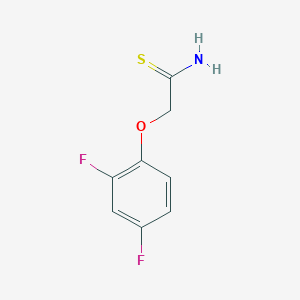

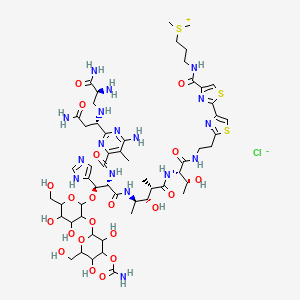

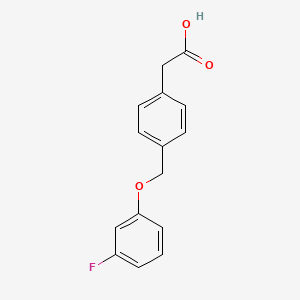

![molecular formula C7H10ClN3S B1345308 (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine CAS No. 933698-24-9](/img/structure/B1345308.png)

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine, also known as ITZ, is an organic compound with a wide range of applications in the field of scientific research. It is a widely used reagent in organic synthesis and analytical chemistry, and has been used in a variety of research studies in the fields of biochemistry and physiology. ITZ is a versatile compound that can be used in a variety of experiments, and its unique properties make it an ideal choice for a variety of scientific research applications.

Applications De Recherche Scientifique

Synthetic Advances

Novel imidazo[2,1-b]thiazol-5-amine derivatives have been innovatively synthesized using a one-pot, four-component reaction. This synthesis involved 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides, showcasing a broad tolerance to aromatic aldehydes with various substituents. The synthesis yielded moderate to good results, marking a significant advancement in the chemical synthesis of imidazo[2,1-b]thiazol derivatives (Mahdavi et al., 2012).

Enhanced Synthetic Methods

A regioselective synthesis method was developed for creating derivatives like 3-aryl imidazo[1,2-a]pyridines and 5-aryl imidazo[2,1-b]thiazoles. This method, using phenacyl bromide and heterocyclic amine in the presence of DABCO under aqueous conditions, emphasized features like aqueous reaction medium, regioselectivity, and high yield of products, marking it as an environmentally favorable approach in synthetic chemistry (Bangade et al., 2013).

Catalytic Synthesis Innovations

The PdI2/KI-catalyzed oxidative aminocarbonylation process led to the selective conversion of 2-prop-2-ynylsulfanyl-3 H-benzimidazolium salts into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides. This process involved a unique oxidative aminocarbonylation/heterocyclization method, showcasing the versatility of catalytic processes in creating functionalized benzimidazothiazoles (Veltri et al., 2016).

Biological and Pharmacological Applications

Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole derivatives were synthesized and displayed promising antimicrobial activities. The synthesis of these derivatives involved the reaction of 1-(1-benzofuran-2-yl)-2-bromoethanones with 4-phenyl-1,3-thiazol-2-amines, and the compounds showed significant potential in antimicrobial applications (Shankerrao et al., 2017).

Anti-cancer and Antioxidant Potential

A series of imidazo (2, 1-b) Thiazole derivatives were synthesized and showed remarkable anti-cancer and antioxidant activities. The compounds were tested for their antioxidant activity, and some demonstrated promising cytotoxic activity against kidney cancer, indicating their potential in cancer treatment and antioxidant applications (Hussein & Al-lami, 2022).

Anticoccidial Agents

Novel 5,6-diarylimidazo[2,1-b][1,3]thiazoles with an amine substituent at the 2-position showed significant potency as anticoccidial agents in both in vitro and in vivo assays. The compounds demonstrated subnanomolar in vitro activity and broad-spectrum in vivo potency, suggesting their utility as potent anticoccidial agents (Scribner et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

The synthesis of similar compounds involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps may influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been found to exhibit analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines , suggesting potential cytotoxic effects.

Safety and Hazards

Orientations Futures

The future directions for research on “(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” and related compounds are likely to involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by imidazole derivatives, these compounds are likely to continue to be a focus of research in medicinal chemistry .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine involves the reaction of 2-bromoethylamine hydrobromide with 2-mercaptoimidazole followed by deprotection of the resulting intermediate.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-mercaptoimidazole" ], "Reaction": [ "Step 1: Dissolve 2-bromoethylamine hydrobromide in dry DMF.", "Step 2: Add 2-mercaptoimidazole to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system.", "Step 6: Deprotect the intermediate using a suitable deprotection reagent such as TFA or HCl.", "Step 7: Purify the final product by column chromatography using a suitable solvent system." ] } | |

| 933698-24-9 | |

Formule moléculaire |

C7H10ClN3S |

Poids moléculaire |

203.69 g/mol |

Nom IUPAC |

2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;hydrochloride |

InChI |

InChI=1S/C7H9N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h3-5H,1-2,8H2;1H |

Clé InChI |

MQMPUSRPZQSMOG-UHFFFAOYSA-N |

SMILES |

C1=CSC2=NC(=CN21)CCN |

SMILES canonique |

C1=CSC2=NC(=CN21)CCN.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

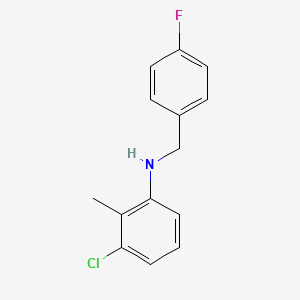

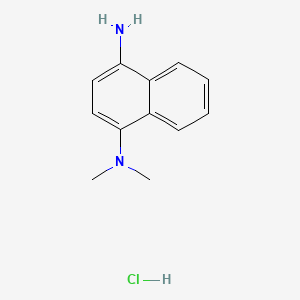

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

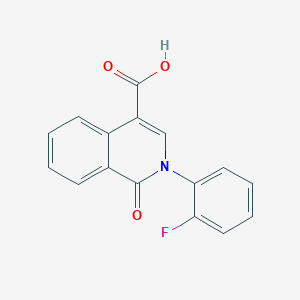

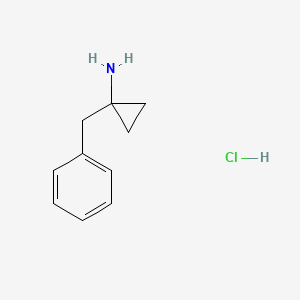

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)

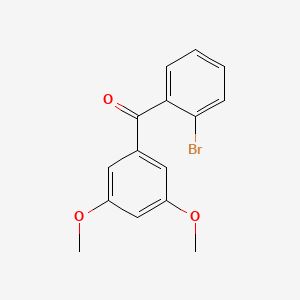

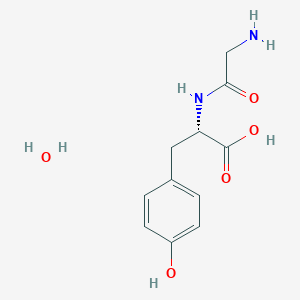

![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)

![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)